molecular formula C18H21N3O6S B188436 Cefprozil, (Z)- CAS No. 114876-72-1

Cefprozil, (Z)-

Cat. No. B188436
M. Wt: 407.4 g/mol
InChI Key: ALYUMNAHLSSTOU-HERYOFLYSA-N
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Description

Cefprozil is a second-generation cephalosporin antibiotic . It was originally discovered in 1983 and approved in 1992 . It is used to treat various bacterial infections, including those of the ear and skin, bronchitis, and others . It is available as a tablet and a liquid suspension .


Synthesis Analysis

Cefprozil complexes with Co(II), Ni(II), Zn(II), Mn(II), Cr(III), Fe(III), and Cu(II) have been synthesized . The structure of the synthesized complexes was proved by IR, UV-Vis spectroscopy, magnetic susceptibility, ESR, elemental, and thermal analysis methods .


Molecular Structure Analysis

The crystal structure of cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Cefprozil monohydrate crystallizes in space group P 2 1 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å 3, and Z = 4 .


Chemical Reactions Analysis

While there is limited information available on the chemical reactions of Cefprozil, it has been analyzed using reversed-phase liquid chromatography with UV detection .


Physical And Chemical Properties Analysis

Cefprozil has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 . It is well absorbed (95%) and has a half-life of 1.3 hours .

Scientific Research Applications

  • Cefprozil shows effectiveness against Streptococcus pneumoniae, particularly with MICs of ≤2 μg/ml, demonstrating its utility in treating respiratory-tract infections in children (Nicolau et al., 2000).

  • It has been used in developing a simple UV spectrophotometric method for studying its degradation behavior, highlighting its stability and utility in pharmaceutical formulations (Jadhav et al., 2013).

  • Cefprozil exhibits strong activity against Gram-positive organisms like Streptococcus pyogenes, S. pneumoniae, and methicillin-susceptible Staphylococcus aureus, and moderate activity against Gram-negative organisms, making it effective in treating respiratory tract infections, skin infections, and otitis media (Wiseman & Benfield, 1993).

  • It's comparable to cefaclor in treating acute group A beta-hemolytic streptococcal pharyngitis, though some side effects like nausea have been observed (Christenson et al., 1991).

  • Cefprozil's biosynthesis was improved in an aqueous two-phase system, which also yielded a purer product, demonstrating advancements in pharmaceutical production techniques (Pan et al., 2018).

  • In clinical trials, cefprozil was effective in treating streptococcal pharyngitis and tonsillitis, offering an alternative to penicillin, cefaclor, and erythromycin (McCarty, 1994).

  • It is a suitable alternative for treating upper and lower respiratory tract infections, and skin and skin structure infections in children and adults (Bhargava et al., 2003).

  • Cefprozil is as effective as amoxicillin/clavulanate in treating acute otitis media in children (Géhanno et al., 1994).

Future Directions

Cefprozil is currently used to treat a variety of bacterial infections . It is usually taken with or without food every 12 or 24 hours for 10 days . Future directions for this medication will likely involve continued research into its efficacy and potential new uses .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-HERYOFLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefprozil, (Z)-

CAS RN

114876-72-1
Record name Cefprozil, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPROZIL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ZHU Pei-xi, J Ke-zhi, Z Jin-qi, W Feng… - Journal of Chinese …, 2014 - jcmss.com.cn
… Analogously, the deprotonated cefprozil Z isomer is also more favorable to undergo dissociation to form the ion of m/z 205, due to the phenol function group in the structure. Furthermore…
Number of citations: 2 www.jcmss.com.cn
C Zhu, X Cao - Biotechnology and bioprocess engineering, 2014 - Springer
Cefprozil is an important semi-synthetic cephalosporin antibiotic. In this study, immobilized penicillin G acylase (PGA) is used to catalyze the acylation of 7- amino-3-(1-propenyl)-4-…
Number of citations: 2 link.springer.com
L Manna, L Valvo - Chromatographia, 2004 - Springer
… )1 of cefradine, cefprozil Z and E isomers, cephalexine, cefaclor, cefadroxil, cefatrizine and cefixime were prepared by dissolving the appropriate amount of standard in … 3706 Cefprozil Z …
Number of citations: 38 link.springer.com
SH Park, S Grosse, M De Pra, F Steiner - lcms.labrulez.com
… cefprozil Z- and E-isomers were found to be 3.9, 4.7, 5.2, and 6.9 min, respectively. The cefprozil Z-… a baseline separation of impurity F and cefprozil Z-isomer (Rs of 4.25). Peaks due to …
Number of citations: 2 lcms.labrulez.com
P Reddy, J Sreeramulu, PY Naidu… - Asian Journal of …, 2011 - indianjournals.com
… Effect of deliberately altered chromatographic conditions on USP tangent and USP resolution between Cefprozil Z isomer and E isomer peaks. …
Number of citations: 5 www.indianjournals.com
J LE, Z HONG - Chinese Journal of Pharmaceutical Analysis, 2004 - ingentaconnect.com
… cd4T" cefprozil*OY3VABcdNq h|;q>K:73Gcd4T]B"cefprozil Z r isomer*4JB"cefprozil E r isomer*2 =;<=’ 7>K|NK:OZgcd}tCcdeG>ic dWuCcd#$Ir.1/P-=cd4TF;" (-de,-Lr)2)3}$g3i6%"eth] …
Number of citations: 3 www.ingentaconnect.com
WT Loging, TB Freeman - Bioinformatics and Computational …, 2016 - books.google.com
The need for computational methods to characterize a new therapeutic compound’s potential secondary pharmacology early in the drug development process is becoming increasingly …
Number of citations: 2 books.google.com
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int
MS Application usingMALDI - core.ac.uk
70S 53rd ASMS Conference on Mass Spectrometry Pierre Chaurand; Kirk B Lane; Georgios Stathopoulos; Richard M Caprioli; Vanderbil Page 1 70S 53rd ASMS Conference on Mass …
Number of citations: 5 core.ac.uk
孙玉双, 张锁庆, 张文胜, 杨梦德, 刘远华, 马亚微… - 中国抗生素杂志, 2018 - zgkss.com.cn
: 目的建立针对头孢丙烯干混悬剂中高分子杂质的检测方法. 方法采用HPLC 法, 色谱柱为TSK-GEL G2500 PWXL (7.8 mm× 30mm, 7μm), 以0.1 mol/L pH6. 8 磷酸盐缓冲液为流动相, 流速0.8 …
Number of citations: 6 zgkss.com.cn

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